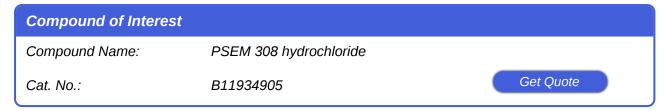


PSEM 308 Hydrochloride: Application Notes and Experimental Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PSEM 308 hydrochloride is a potent and selective agonist for Pharmacologically Selective Actuator Modules (PSAMs). PSAMs are engineered chimeric ligand-gated ion channels designed for the precise chemogenetic control of neuronal activity. This document provides detailed application notes and experimental protocols for the use of **PSEM 308 hydrochloride** in both in vitro and in vivo research settings.

PSEM 308 hydrochloride activates specific PSAM-ion channel chimeras, enabling researchers to either activate or inhibit neuronal populations with high specificity, depending on the ion pore domain of the expressed PSAM. For instance, its binding to PSAML141F,Y115F-5-HT3, which has a cation-selective pore, leads to neuronal activation.[1] Conversely, activation of PSAML141F-GlyR, featuring a chloride-selective pore, results in neuronal inhibition.[1][2][3] This technology offers a direct method to manipulate ion flux, providing an alternative to G-protein coupled receptor (GPCR)-based chemogenetic tools like DREADDs.[1]

Product Information and Properties

A summary of the key technical data for **PSEM 308 hydrochloride** is presented in Table 1.



Property	Value	
Molecular Weight	303.83 g/mol	
Formula	C17H21N3·HCl	
Purity	≥98% (HPLC)	
Solubility	- 20 mM in DMSO- 20 mM in ethanol (with gentle warming)	
Storage	Store at -20°C	
Recommended in vivo Dose (mice)	≤ 5 mg/kg	

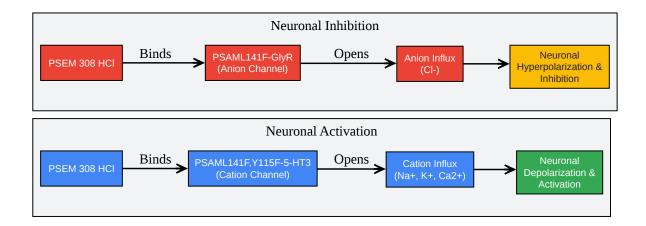
Data sourced from multiple suppliers.[2][3]

Signaling Pathway and Mechanism of Action

PSEM 308 hydrochloride's mechanism of action relies on its interaction with engineered PSAM ion channels. These channels are created by fusing the ligand-binding domain of the α 7 nicotinic acetylcholine receptor (nAChR) with the ion pore domain of another ligand-gated ion channel, such as the 5-HT $_3$ or glycine receptor.[1] Crucially, the α 7 nAChR ligand-binding domain is mutated to eliminate binding of the endogenous neurotransmitter, acetylcholine, ensuring that the channel is only activated by the otherwise inert PSEM ligand.[1]

The functional outcome of **PSEM 308 hydrochloride** application depends on the type of PSAM expressed in the target cells.





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Caption: Mechanism of PSEM 308 HCl Action.

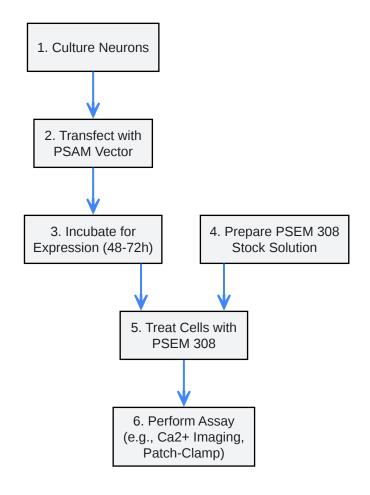
Experimental Protocols

Protocol 1: In Vitro Neuronal Activity Modulation in Cultured Cells

This protocol describes the use of **PSEM 308 hydrochloride** to modulate the activity of cultured neurons previously transfected to express a PSAM construct.

Workflow:





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Caption: Workflow for in vitro experiments.

Materials:

- PSEM 308 hydrochloride
- DMSO (cell culture grade)
- Cultured neurons expressing the desired PSAM construct (e.g., PSAML141F,Y115F-5-HT3 or PSAML141F-GlyR)
- Appropriate cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Assay-specific reagents (e.g., calcium indicators, patch-clamp solutions)



Procedure:

- Stock Solution Preparation:
 - Prepare a 20 mM stock solution of PSEM 308 hydrochloride in DMSO.
 - For a 1 mg vial (MW: 303.83), this would be approximately 164.6 μL of DMSO.
 - Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
- Cell Treatment:
 - On the day of the experiment, thaw an aliquot of the PSEM 308 stock solution.
 - Dilute the stock solution in pre-warmed culture medium or appropriate assay buffer to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and PSAM expression level.
 Based on published data, concentrations for in vitro patch-clamp recordings range from 1 μM to 10 μM.[3]
 - Remove the existing medium from the cultured cells and replace it with the medium containing PSEM 308 hydrochloride.
 - Incubate for the desired period. The onset of action is typically rapid for ion channels.

Analysis:

 Perform the desired downstream analysis, such as calcium imaging, whole-cell patchclamp electrophysiology, or membrane potential assays, to assess the effect of PSEM 308 hydrochloride on neuronal activity.

Expected Outcomes:

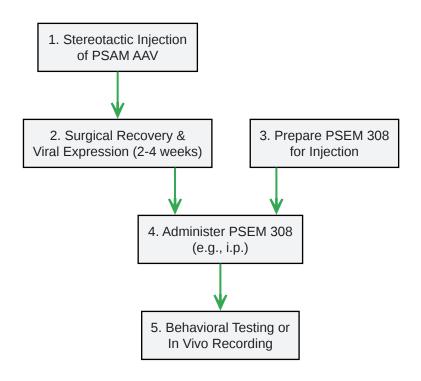
- Activation (PSAM-5-HT3): Increased intracellular calcium, membrane depolarization, and increased action potential firing.
- Inhibition (PSAM-GlyR): Decreased input resistance, membrane hyperpolarization (depending on the chloride reversal potential), and reduced action potential firing.



Protocol 2: In Vivo Modulation of Neuronal Activity in Mice

This protocol provides a general guideline for the systemic administration of **PSEM 308 hydrochloride** to mice that have been virally transduced to express a PSAM construct in a specific brain region.

Workflow:



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Caption: Workflow for in vivo experiments.

Materials:

- PSEM 308 hydrochloride
- Sterile saline (0.9% NaCl)
- Mice expressing the desired PSAM construct in the target neuronal population
- Appropriate injection supplies (e.g., syringes, needles)



Procedure:

- Drug Preparation:
 - PSEM 308 hydrochloride can be dissolved in sterile saline for intraperitoneal (i.p.) injection.
 - To prepare a 0.5 mg/mL solution, dissolve 5 mg of PSEM 308 hydrochloride in 10 mL of sterile saline. Gentle warming may be required to fully dissolve the compound.
 - Ensure the solution is sterile, for example by passing it through a 0.22 μm syringe filter.
- Administration:
 - Administer the prepared PSEM 308 hydrochloride solution via intraperitoneal injection.
 - The recommended dose is 5 mg/kg or lower.[2][3] For a 25 g mouse, a 5 mg/kg dose corresponds to an injection volume of 250 μL of the 0.5 mg/mL solution.
 - In a study on feeding behavior, PSEM 308 was administered at 5 mg/kg (i.p.) in saline.[4]
 - Administer a vehicle control (sterile saline) to a separate cohort of animals.

Analysis:

- Following administration, proceed with the planned behavioral paradigm (e.g., conditioned place preference, feeding behavior analysis) or in vivo recording (e.g., electrophysiology, fiber photometry).
- The timing of the analysis relative to the injection should be optimized for the specific experiment.

Quantitative Data from a Published Study:

The following table summarizes data from a study by Atasoy et al. (2012) where silencing of SIM1 neurons in the paraventricular hypothalamus (PVH) with PSAML141F-GlyR and PSEM 308 was shown to evoke feeding.



Experimental Group	Pre-injection Food Intake (g)	Post-injection Food Intake (g)
PSAM-expressing mice + PSEM 308 (5 mg/kg)	~0.05	~0.6
Control mice + PSEM 308 (5 mg/kg)	~0.05	~0.05

Data are approximate values interpreted from figures in Atasoy et al., Nature, 2012.[4]

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